molecular formula C9H10F2O4 B8054360 2,2-Difluoro-2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

2,2-Difluoro-2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B8054360
M. Wt: 220.17 g/mol
InChI Key: BVZCBWBCTGGBBA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-(methoxycarbonyl)bicyclo[111]pentan-1-yl)acetic acid is a fluorinated organic compound characterized by its bicyclic structure and difluoro substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common approach is the functionalization of the bridgehead positions of bicyclo[1.1.1]pentane derivatives. This can be achieved through various methods, including radical reactions and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthetic routes that optimize yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,2-Difluoro-2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid can be used to study enzyme-substrate interactions and to develop new biochemical assays.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its fluorinated structure can enhance the pharmacokinetic properties of pharmaceuticals, making it a useful component in the design of new drugs.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2,2-Difluoro-2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid include:

  • 2,2-Difluoro-2-(3-(ethoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

  • 2,2-Difluoro-2-(3-(propoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

  • 2,2-Difluoro-2-(3-(butyloxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

Uniqueness

The uniqueness of this compound lies in its specific fluorinated structure and bicyclic core, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,2-difluoro-2-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O4/c1-15-6(14)7-2-8(3-7,4-7)9(10,11)5(12)13/h2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZCBWBCTGGBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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